5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide
Description
5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a cyclopropylmethoxy group at the 2-position, and a cyclopropyl substituent on the amide nitrogen.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-10-3-6-13(18-8-9-1-2-9)12(7-10)14(17)16-11-4-5-11/h3,6-7,9,11H,1-2,4-5,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBHOFBCPVGBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of cyclopropyl and cyclopropylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that compounds similar to 5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide exhibit significant anticancer activity. For instance, benzamide derivatives have been studied for their ability to inhibit enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) . These enzymes are critical for nucleotide synthesis, and their inhibition can lead to reduced cancer cell proliferation.
Antimicrobial Activity:
The compound is also being investigated for its antimicrobial properties. Studies have shown that benzamide derivatives can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects:
Furthermore, there is ongoing research into the anti-inflammatory effects of this compound. Benzamide derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Organic Synthesis
Building Block in Organic Chemistry:
this compound serves as a valuable building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Indoles:
The compound can also be utilized in the synthesis of indole derivatives, which are important in medicinal chemistry due to their wide range of biological activities. The use of this compound as a reagent streamlines the synthetic process, enhancing efficiency and yield .
Material Science
Development of Specialty Chemicals:
In material science, this compound is explored for its potential applications in developing specialty chemicals with specific electronic or optical properties. Its unique structural features may contribute to the creation of novel materials with enhanced performance characteristics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Research Findings and Mechanistic Insights
PDE4 Inhibition: FCPR03 vs. Target Compound
PCAF HAT Inhibition: Substituent Effects
Halogen and Alkoxy Group Comparisons
- 5-Bromo-2-chloro-N-cyclopropylbenzamide and 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide highlight how halogen type (Br, Cl, F) and N-substituents (methoxyphenyl vs. cyclopropyl) influence electronic properties and target engagement.
Pharmacokinetic and Toxicity Considerations
- FCPR03 demonstrates reduced emetic side effects compared to classical PDE4 inhibitors (e.g., rolipram) , likely due to its isopropyl and cyclopropylmethoxy groups enhancing selectivity.
- The target compound’s cyclopropyl groups may confer metabolic resistance but could increase lipophilicity, affecting absorption and CNS penetration.
Biological Activity
5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and two cyclopropyl groups, which contribute to its unique chemical properties. The presence of the benzamide moiety enhances its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, including:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound have demonstrated anticancer activity. For instance, studies on related benzamide derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have revealed that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is thought to be mediated through disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes.
Research Findings and Case Studies
Several studies have focused on the biological activity of benzamide derivatives, providing insights into the efficacy and mechanisms of action:
- Anticancer Activity: A study demonstrated that similar benzamide derivatives could inhibit cell proliferation in breast cancer models, showcasing IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Anti-inflammatory Assays: In a controlled study, compounds structurally related to this compound were shown to significantly reduce inflammation markers in animal models, suggesting a promising therapeutic application .
- Molecular Docking Studies: Computational studies have revealed that the compound can effectively bind to target proteins involved in cancer progression and inflammation, supporting experimental findings regarding its biological activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
